molecular formula C12H11IN2O B8801819 1-ethyl-2-iodo-6-methoxy-1H-indole-3-carbonitrile CAS No. 876742-86-8

1-ethyl-2-iodo-6-methoxy-1H-indole-3-carbonitrile

Cat. No. B8801819
M. Wt: 326.13 g/mol
InChI Key: YHNHGJHUAMAEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-2-iodo-6-methoxy-1H-indole-3-carbonitrile is a useful research compound. Its molecular formula is C12H11IN2O and its molecular weight is 326.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-2-iodo-6-methoxy-1H-indole-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-2-iodo-6-methoxy-1H-indole-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

876742-86-8

Product Name

1-ethyl-2-iodo-6-methoxy-1H-indole-3-carbonitrile

Molecular Formula

C12H11IN2O

Molecular Weight

326.13 g/mol

IUPAC Name

1-ethyl-2-iodo-6-methoxyindole-3-carbonitrile

InChI

InChI=1S/C12H11IN2O/c1-3-15-11-6-8(16-2)4-5-9(11)10(7-14)12(15)13/h4-6H,3H2,1-2H3

InChI Key

YHNHGJHUAMAEOV-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=C2)OC)C(=C1I)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 2M solution of lithium diisopropyl amide in THF/hexanes (Acros) (3.9 mL, 7.8 mmol) is diluted with THF (5 mL) in a flame-dried flask. After cooling the reaction to −30° C., a solution of 1-ethyl-6-methoxy-1H-indole-3-carbonitrile (1.30 g, 6.5 mmol) in THF (10 mL) is added dropwise during 10 min, maintaining the temperature at −30° C. After stirring for an additional 30 min at this temperature, a solution of iodine (2.31 g, 9.1 mmol) in THF (5 mL) is added during 10 min. After the addition, the reaction is warmed to ambient temperature during 1 h. The reaction is then diluted with ice-H2O and extracted with EtOAc (2×). The combined organic phases are washed with 1M sodium thiosulfate and saturated NaCl and then concentrated to a brown solid. Chromatography (CH2Cl2/hexanes, 1/1) over silica gel gives 1.31 g (62%) of 1-ethyl-2-iodo-6-methoxy-1H-indole-3-carbonitrile as an off-white solid.
[Compound]
Name
ice H2O
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0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
THF hexanes
Quantity
3.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
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2.31 g
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reactant
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Name
Quantity
5 mL
Type
solvent
Reaction Step Four

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